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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of STOCK2S-26016's performance against alternative compounds,

supported by experimental data. STOCK2S-26016 is a known inhibitor of the With-No-Lysine

(WNK) signaling pathway, a critical regulator of ion homeostasis. This pathway's dysregulation

is implicated in hypertension, making its components attractive therapeutic targets.

STOCK2S-26016 specifically targets the interaction between the Ste20/SPS1-related

proline/alanine-rich kinase (SPAK) and Oxidative Stress Responsive 1 (OSR1) with upstream

WNK kinases. It achieves this by disrupting the binding of the conserved C-terminal (CCT)

domain of SPAK/OSR1 to the RFXV/I motif present in WNKs. This allosteric inhibition

mechanism offers a potential advantage in terms of selectivity over traditional ATP-competitive

kinase inhibitors.

Comparative Analysis of In Vitro Potency
The inhibitory potential of STOCK2S-26016 and its alternatives has been evaluated primarily

through in vitro binding and kinase assays. Fluorescence Correlation Spectroscopy (FCS) was

instrumental in the initial identification of STOCK2S-26016 as a disruptor of the WNK-SPAK

interaction.
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Compound Target Assay Type IC50

STOCK2S-26016
WNK-SPAK

Interaction
FCS 16 μM[1]

STOCK1S-50699
WNK-SPAK

Interaction
FCS Not explicitly found

Closantel SPAK Kinase Activity ELISA 0.77 μM

Selectivity Profile Against the Human Kinome
A crucial aspect of any kinase inhibitor's utility is its selectivity. Non-specific inhibition of other

kinases can lead to off-target effects and potential toxicity. Both STOCK2S-26016 and its close

analog, STOCK1S-50699, have demonstrated a high degree of selectivity. In a broad screening

panel, these compounds did not significantly inhibit the activity of 139 different protein kinases,

underscoring their specific mode of action targeting the WNK-SPAK/OSR1 pathway.[2]

While detailed percentage inhibition data for the full kinase panel is not publicly available, the

lack of significant off-target activity at tested concentrations positions these CCT domain

inhibitors as highly selective tools for studying the WNK-SPAK/OSR1 signaling cascade.

Cellular Activity and Differential Efficacy
Interestingly, despite their similar in vitro mechanism of action and high selectivity, STOCK2S-
26016 and STOCK1S-50699 exhibit different efficacy in cellular contexts. In studies utilizing

hypotonic low chloride conditions to stimulate the WNK-SPAK/OSR1 pathway, only STOCK1S-

50699 was able to suppress the phosphorylation of SPAK/OSR1 and their downstream target,

the Na-K-Cl cotransporter 1 (NKCC1).[2] This suggests that while both compounds can disrupt

the WNK-SPAK interaction in a cell-free system, STOCK1S-50699 may possess superior cell

permeability or metabolic stability, leading to effective target engagement within a cellular

environment.
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Compound Cellular Assay Effect

STOCK2S-26016

Hypotonic low chloride-

induced SPAK/OSR1 &

NKCC1 phosphorylation

No significant inhibition[2]

STOCK1S-50699

Hypotonic low chloride-

induced SPAK/OSR1 &

NKCC1 phosphorylation

Inhibition observed[2]

Signaling Pathway and Experimental Workflow
To visually represent the targeted signaling pathway and the experimental approaches used to

characterize these inhibitors, the following diagrams are provided.
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Figure 1. The WNK-SPAK/OSR1 signaling cascade and the point of intervention for STOCK2S-
26016.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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